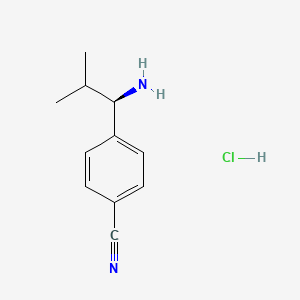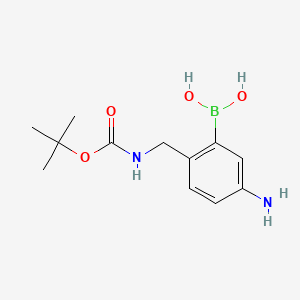
5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid
描述
5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is also known as 5-Amino-2-(BOC-amino)methyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids, such as 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, is relatively simple and well-known . One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .
Molecular Structure Analysis
The molecular formula of 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid is C12H19BN2O4 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .
Chemical Reactions Analysis
Boronic acids, such as 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
科学研究应用
This compound is a specific type of boronic acid, which are known for their wide range of applications in various fields such as organic chemistry, materials science, and medicinal chemistry due to their ability to form stable covalent bonds with various substrates. However, the specific applications of this compound would require more specialized resources or databases that are beyond my current capabilities.
- Boronic acids, including this compound, are often used in organic chemistry for various reactions . They can form stable covalent bonds with various substrates, making them useful in a wide range of applications .
- There are some indications that this compound could be used in medicinal chemistry . For example, a change in the amino acid residue at position 1307 in the adenomatosis polyposis coli protein where isoleucine has been replaced by lysine . However, the specific application of this compound in medicinal chemistry would require further research .
- Boronic acids are also used in materials science for the synthesis of various materials . The specific applications of this compound in materials science would require more specialized resources .
- This compound could potentially be used in catalysis . For example, boronic acid was used in a study of the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution .
- The compound could potentially be used in the synthesis of bioactive compounds . For example, the protodeboronation was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
- There are some indications that this compound could be used in pharmaceutical applications . For example, it could potentially be used in the treatment of chronic hepatitis C virus (HCV) infection . However, the specific application of this compound in pharmaceutical applications would require further research .
Organic Chemistry
Medicinal Chemistry
Materials Science
Catalysis
Synthesis of Bioactive Compounds
Pharmaceutical Applications
- This compound could potentially be used in the study of cell or molecular dysfunction . For example, a change in the amino acid residue at position 1307 in the adenomatosis polyposis coli protein where isoleucine has been replaced by lysine .
- There are some indications that this compound could be used as an antiviral agent . For example, it could potentially be used in the treatment of chronic hepatitis C virus (HCV) infection .
- This compound has certain chemical properties that could potentially be useful in various applications . For example, it has a density of 1.21±0.1 g/cm3 and a pKa of 8.50±0.53 .
- The protodeboronation of this compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Cell or Molecular Dysfunction
Antiviral Agent
Chemical Properties
Formal Total Synthesis
Rhodium-Catalyzed Desymmetrization
安全和危害
未来方向
The future directions for the study of boronic acids, including 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, are promising. Given the diverse biological applications and relatively simple synthesis processes, there is a growing interest in extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
属性
IUPAC Name |
[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWXUSZRNSYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168184 | |
| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid | |
CAS RN |
1217500-85-0 | |
| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



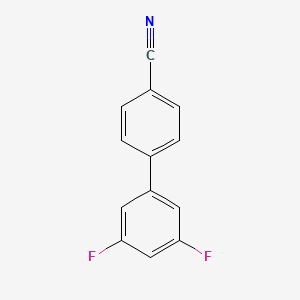
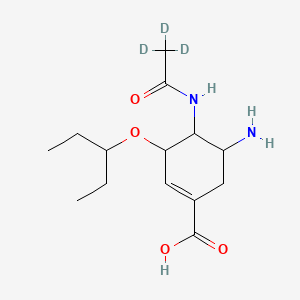
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
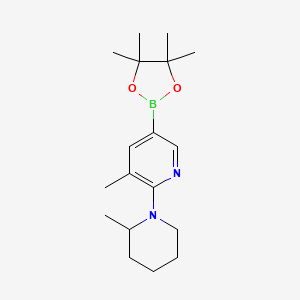
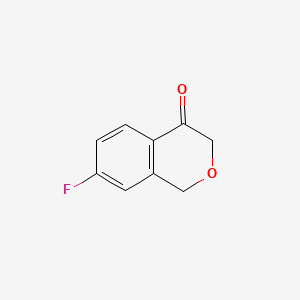
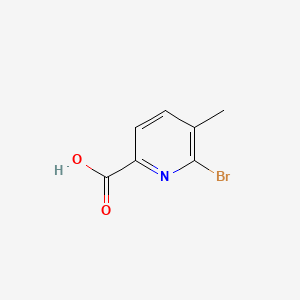
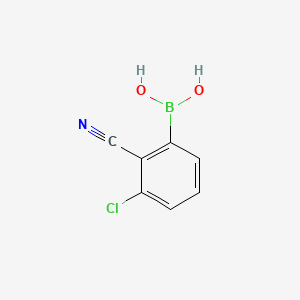
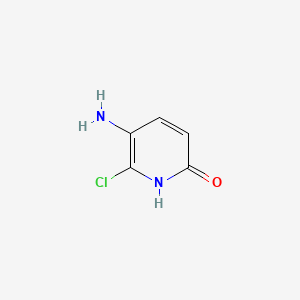
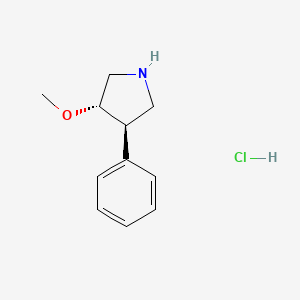
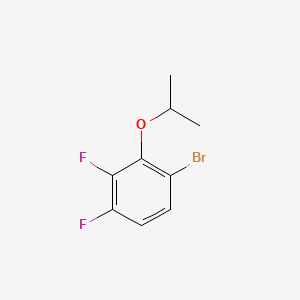
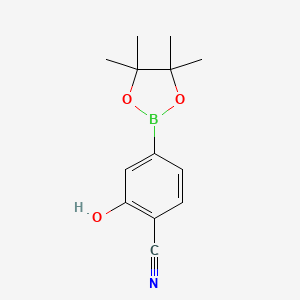
![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)
